
TITANIUM SILICIDE, Ti5Si3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium silicide, Ti5Si3, is a refractory intermetallic compound known for its high melting point, excellent mechanical properties, and good oxidation resistance. It has a hexagonal D88 structure and is characterized by its low density and high strength at elevated temperatures . These properties make it a promising material for high-temperature structural applications.
Preparation Methods
Titanium silicide, Ti5Si3, can be synthesized using various methods, including:
Casting Method: This involves melting titanium and silicon together and then casting the molten mixture into a mold.
Powder Sintering Method: Titanium and silicon powders are mixed and then sintered at high temperatures.
Rapid Solidification Method: This involves rapidly cooling the molten mixture of titanium and silicon to form a fine-grained microstructure.
Self-Propagating Combustion Method: This method involves igniting a mixture of titanium and silicon powders, which then undergoes a self-sustaining combustion reaction to form titanium silicide.
Chemical Reactions Analysis
Titanium silicide, Ti5Si3, undergoes various chemical reactions, including:
Scientific Research Applications
Titanium silicide, Ti5Si3, has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which titanium silicide, Ti5Si3, exerts its effects involves its unique atomic and electronic structure. The compound has a high melting point and low density, which contribute to its excellent mechanical properties. The formation of a protective titanium dioxide layer during oxidation enhances its oxidation resistance . The molecular targets and pathways involved in its action include the interaction of titanium and silicon atoms, which form a stable and robust intermetallic compound .
Comparison with Similar Compounds
Titanium silicide, Ti5Si3, can be compared with other similar compounds, such as:
Titanium Disilicide (TiSi2): TiSi2 has a different crystal structure and is used primarily in microelectronics for its low electrical resistance.
Cobalt Silicide (CoSi2): CoSi2 is another silicide used in microelectronics, known for its good thermal stability and electrical properties.
Tungsten Silicide (WSi2): WSi2 is used in high-temperature applications due to its excellent thermal stability and mechanical properties.
This compound, stands out due to its unique combination of high melting point, low density, and excellent mechanical properties, making it suitable for high-temperature structural applications .
Properties
Molecular Formula |
Si3Ti5 |
|---|---|
Molecular Weight |
323.59 g/mol |
InChI |
InChI=1S/Si3.5Ti/c1-2-3-1;;;;; |
InChI Key |
NNWQGTUHWMIVCV-UHFFFAOYSA-N |
Canonical SMILES |
[Si]1[Si][Si]1=[Ti].[Ti]=[Ti].[Ti]=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
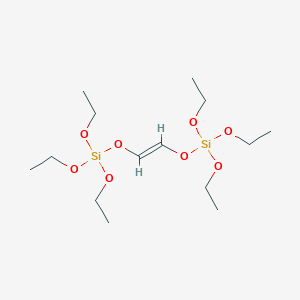
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
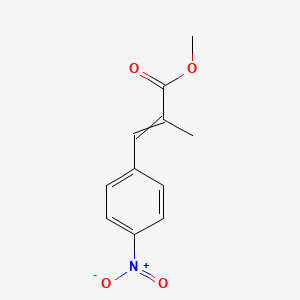
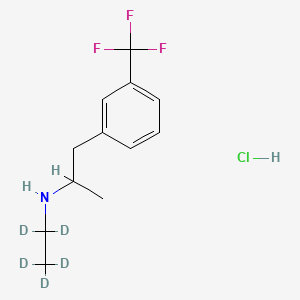
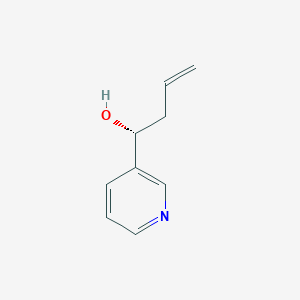
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)
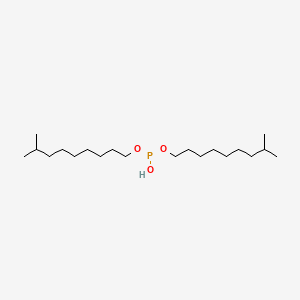
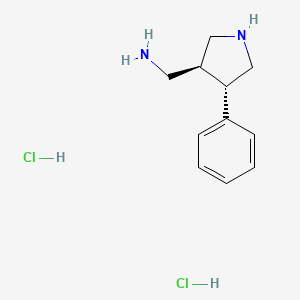

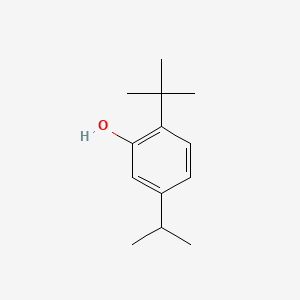
![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
